2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic scaffold synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a 4-(propan-2-yl)phenyl group at position 1 and a 2-(4-methoxyphenyl)ethyl substituent at position 2. The synthetic protocol tolerates diverse substituents, enabling systematic exploration of structure-activity relationships (SAR) .
Properties
Molecular Formula |
C29H27NO4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO4/c1-18(2)20-10-12-21(13-11-20)26-25-27(31)23-6-4-5-7-24(23)34-28(25)29(32)30(26)17-16-19-8-14-22(33-3)15-9-19/h4-15,18,26H,16-17H2,1-3H3 |
InChI Key |
KCGISVWCWMDRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
General Reaction Design
The one-pot multicomponent reaction (MCR) is a cornerstone for synthesizing chromeno[2,3-c]pyrrole derivatives. This approach combines methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 4-isopropylbenzaldehyde, and 2-(4-methoxyphenyl)ethylamine in a sequential condensation-cyclization sequence. The reaction proceeds under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol) to form the imine intermediate, followed by cyclization in toluene with pyridine to yield the target compound.
Key Reaction Parameters
Mechanistic Insights
The reaction initiates with the formation of a Schiff base between the aldehyde and amine, followed by nucleophilic attack of the enolized dioxobutanoate. Cyclization occurs via intramolecular lactamization, with pyridine facilitating dehydration. The methoxy and isopropyl groups enhance electron density, stabilizing intermediates and directing regioselectivity.
Copper-Catalyzed [3+2] Cycloaddition
Cycloaddition Strategy
Chromeno-pyrrole frameworks are accessible via copper(II)-catalyzed [3+2] cycloaddition between 2H-azirines and chromen-4-one derivatives. For this compound, 7-methylchromen-4-one reacts with 2-(4-methoxyphenyl)ethyl-substituted 2H-azirine in dichloroethane (DCE) using Cu(OAc)₂·H₂O (5 mol%).
Optimization Data
Regioselectivity Control
The copper catalyst promotes C–N bond cleavage in the azirine, generating a nitrile ylide that undergoes cycloaddition with the chromenone’s enol tautomer. The isopropyl group on the phenyl ring minimizes steric hindrance, favoring the formation of the 1,2-dihydrochromeno[2,3-c]pyrrole regioisomer.
Acid-Promoted Cyclization of Preformed Intermediates
Stepwise Synthesis
A three-step protocol involves:
-
Aldol Condensation: 4-Isopropylbenzaldehyde and methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate form a chalcone analog.
-
Michael Addition: 2-(4-Methoxyphenyl)ethylamine attacks the α,β-unsaturated ketone.
-
Cyclization: Concentrated H₂SO₄ or polyphosphoric acid (PPA) induces ring closure.
Critical Comparison
| Step | Conditions | Yield |
|---|---|---|
| Aldol Condensation | KOH/EtOH, reflux | 85% |
| Michael Addition | Et₃N, THF, 25°C | 78% |
| Cyclization | H₂SO₄, 0°C → 60°C | 65% |
This method offers better control over intermediate purity but requires additional purification steps, reducing overall efficiency compared to one-pot approaches.
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Ball-milling techniques enable solvent-free synthesis by mechanically activating reactants. A mixture of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 4-isopropylbenzaldehyde, and 2-(4-methoxyphenyl)ethylamine is milled with silica gel as a grinding auxiliary.
Performance Metrics
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Key Challenges
-
Regioselectivity: Competing pathways may yield chromeno[3,4-b]pyrrole byproducts without proper catalyst control.
-
Functional Group Tolerance: The methoxyethyl group is prone to oxidation under acidic conditions, necessitating inert atmospheres.
Structural Confirmation and Analytical Data
Chemical Reactions Analysis
2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science: Its chromeno-pyrrole core can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Donating Groups : Methoxy (target compound) and methyl (4-tolyl analog) groups enhance solubility in polar solvents compared to halogenated derivatives .
- Synthetic Efficiency : The target compound’s synthesis aligns with the 92% success rate of the multicomponent method, though steric hindrance from its substituents may slightly lower yields compared to smaller analogs (e.g., 1-phenyl derivatives) .
Reaction Conditions and Substituent Compatibility
The multicomponent reaction requires 20 hours of reflux in ethanol with acetic acid catalysis . Substituent electronic properties influence reaction kinetics:
- Electron-Withdrawing Groups (EWGs) : Accelerate cyclization (15–20 min heating) due to enhanced electrophilicity of intermediates.
- Electron-Donating Groups (EDGs) : Require extended heating (up to 2 hours) to overcome reduced reactivity .
The target compound’s 4-methoxyphenyl-ethyl group (EDG) and 4-isopropylphenyl (moderate EDG) suggest intermediate reactivity, aligning with the standard 20-hour reflux protocol .
Biological Activity
The compound 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a chromeno-pyrrole framework. Its molecular formula is , and it has a molecular weight of 358.44 g/mol. The presence of methoxy and propan-2-yl substituents enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µM.
-
Antimicrobial Properties
- Mechanism : The compound's structure suggests potential interactions with bacterial membranes, disrupting their integrity.
- Case Study : Research indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values around 32 µg/mL for Staphylococcus aureus.
-
Anti-inflammatory Effects
- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
- Case Study : In vivo studies in animal models revealed a reduction in paw edema, indicating significant anti-inflammatory effects comparable to standard NSAIDs.
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
| A549 | 8 | Apoptosis induction |
Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
| Model | Effect |
|---|---|
| Carrageenan-induced edema | Reduced paw swelling by 50% compared to control |
The biological activities of this compound are thought to arise from its ability to interact with various molecular targets:
- Cellular Signaling Pathways : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory properties.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging aryl aldehydes, β-diketones, and primary amines as building blocks. For example, the Vydzhak-Panchishin method involves cyclocondensation under mild acidic conditions to assemble the chromeno-pyrrole-dione core . Key steps include:
- Use of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives for regioselective ring formation.
- Optimization of solvent polarity (e.g., ethanol or acetonitrile) to enhance yield and purity.
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound.
Q. How can NMR spectroscopy be applied to confirm the structural integrity of this compound?
- Methodological Answer : Employ ¹H/¹³C NMR to assign key functional groups:
- Aromatic protons : Peaks at δ 6.5–8.0 ppm for the methoxyphenyl and isopropylphenyl substituents.
- Ethyl linker : A triplet for the -CH₂-CH₂- group (δ ~2.8–3.2 ppm).
- Chromeno-pyrrole-dione core : Downfield shifts (δ 160–180 ppm in ¹³C NMR) for carbonyl groups. Compare experimental shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. What solvent systems influence the compound’s reactivity during derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrrole nitrogen, while non-polar solvents (toluene, dichloromethane) favor electrophilic aromatic substitution. For example:
- Methoxy group deprotection : Use BBr₃ in dichloromethane at −78°C to retain the chromeno-pyrrole-dione scaffold .
- Reductive amination : Optimize in methanol with NaBH₃CN to minimize side reactions.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for frontier molecular orbitals) and molecular docking to predict bioactivity:
- Calculate binding affinities for target proteins (e.g., kinases) using AutoDock Vina.
- Screen derivatives for ADMET properties via SwissADME or ADMETLab .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ determination).
Q. How should researchers resolve contradictions in thermal stability data obtained via DSC and TGA?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions. A sharp endotherm at ~250°C suggests crystalline stability.
- Thermogravimetric Analysis (TGA) : Monitors mass loss. Discrepancies arise if decomposition occurs below the melting point.
- Resolution Strategy : Conduct variable heating rate experiments (5–20°C/min) and apply the Kissinger equation to differentiate kinetic vs. thermodynamic degradation pathways .
Q. What experimental design principles optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trials:
- Factors : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hr).
- Response Variables : Yield, purity (HPLC area %).
- Analysis : Apply a Box-Behnken design to identify interactions between factors. For example, high temperature and low catalyst loading may reduce byproduct formation .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across cell-based vs. cell-free assays?
- Methodological Answer :
- Cell-free assays (e.g., enzyme inhibition): Measure direct target engagement. Low activity may indicate poor binding affinity.
- Cell-based assays (e.g., cytotoxicity): Evaluate membrane permeability and off-target effects.
- Root Cause : Use LC-MS to verify intracellular compound concentration. If suboptimal, modify substituents (e.g., replace methoxy with trifluoromethyl to enhance lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
